3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid
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Overview
Description
3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes piperidyl and isoindolinyl groups, making it a subject of interest for researchers in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidyl and isoindolinyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares structural similarities and has been studied for its effects on angiogenesis and immune modulation.
Pomalidomide: Another related compound with applications in cancer therapy.
Uniqueness
What sets 3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and understanding complex biochemical pathways .
Properties
Molecular Formula |
C20H22N4O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H22N4O6/c25-16-4-3-15(18(28)21-16)24-19(29)13-2-1-12(11-14(13)20(24)30)23-9-7-22(8-10-23)6-5-17(26)27/h1-2,11,15H,3-10H2,(H,26,27)(H,21,25,28) |
InChI Key |
RLDNWPUVHJDEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCC(=O)O |
Origin of Product |
United States |
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